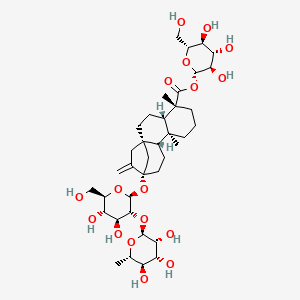
Dulcoside A
Overview
Description
Dulcoside A is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is one of the primary compounds responsible for the sweet taste of stevia, alongside stevioside, rebaudioside A, and rebaudioside C . This compound is known for its intense sweetness, which is significantly higher than that of sucrose, making it a popular choice as a non-caloric sweetener in various food and beverage products .
Biochemical Analysis
Biochemical Properties
Dulcoside A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates . These interactions are crucial for the metabolism and breakdown of this compound in the body. Additionally, this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in glucose metabolism . By modulating these pathways, this compound can enhance insulin sensitivity and improve glucose uptake in cells. Furthermore, this compound has been reported to impact gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . These effects contribute to its potential therapeutic benefits in managing conditions like diabetes and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to glycosidic receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of various enzymes, depending on the cellular context. For instance, this compound has been shown to inhibit certain glycosidases, preventing the breakdown of complex carbohydrates into simpler sugars . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its beneficial effects on cellular metabolism and gene expression, even after prolonged exposure . These findings suggest that this compound is a stable compound with sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve glucose tolerance and reduce blood sugar levels in diabetic animal models . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the breakdown and synthesis of glycosidic bonds . These interactions can influence metabolic flux and alter the levels of various metabolites in the body. Additionally, this compound has been shown to affect the activity of enzymes involved in antioxidant defense, further contributing to its protective effects against oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can influence its stability, activity, and overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dulcoside A involves the extraction of steviol glycosides from the leaves of Stevia rebaudiana. The process typically includes the following steps:
Purification: The crude extract is purified using techniques such as chromatography to isolate individual glycosides, including this compound.
Chemical Synthesis: In some cases, chemical synthesis is employed to modify the glycoside structure, enhancing its sweetness or stability.
Industrial Production Methods
Industrial production of this compound primarily relies on the cultivation of Stevia rebaudiana plants and the extraction of steviol glycosides from their leaves. Advanced extraction methods, such as pressurized hot water extraction and microwave-assisted extraction, have been developed to improve efficiency and yield . These methods are preferred for their ability to produce high-purity steviol glycosides suitable for use in food and beverage products .
Chemical Reactions Analysis
Types of Reactions
Dulcoside A undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glucosidases) are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed in reduction reactions.
Major Products Formed
Hydrolysis: Steviol and glucose or other sugar moieties.
Oxidation: Steviol and various oxidation products.
Reduction: Modified steviol derivatives with altered sweetness profiles.
Scientific Research Applications
Dulcoside A has a wide range of scientific research applications, including:
Mechanism of Action
The sweetness of Dulcoside A is primarily due to its interaction with sweet taste receptors on the tongue. The glycoside binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness . Additionally, this compound has been shown to exert various biological effects through its interaction with molecular targets such as enzymes and receptors involved in glucose metabolism and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Stevioside: Another major steviol glycoside with a similar sweetness profile but slightly different molecular structure.
Rebaudioside A: Known for its high sweetness and minimal aftertaste, making it a preferred sweetener in many applications.
Rebaudioside C: Less sweet than rebaudioside A but still a significant contributor to the overall sweetness of stevia.
Uniqueness of Dulcoside A
This compound is unique in its specific glycosidic linkage and sweetness profile. While it shares similarities with other steviol glycosides, its distinct molecular structure contributes to its unique taste and potential biological activities . This uniqueness makes this compound an important compound for both scientific research and industrial applications.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAPGLEBDTCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64432-06-0 | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the major steviol glycosides found in Stevia rebaudiana Bertoni?
A1: Stevia rebaudiana Bertoni contains eight major steviol glycosides with sweetening properties. These are stevioside, rebaudioside A, rebaudioside C, dulcoside A, rebaudioside B, rebaudioside D, rebaudioside F, and steviolbioside. []
Q2: Which steviol glycosides are considered the most abundant in Stevia rebaudiana Bertoni?
A2: The four major glycosides, in descending order of abundance, are stevioside, rebaudioside A, rebaudioside C, and this compound. []
Q3: Why is there interest in developing Stevia varieties with different steviol glycoside compositions?
A3: Each steviol glycoside possesses unique sensory properties. Developing Stevia varieties with high concentrations of specific glycosides allows for tailoring the sweetness profile for specific applications by recombining extracted glycosides in desired ratios. []
Q4: Is rebaudioside A always the preferred steviol glycoside?
A4: While varieties with a high rebaudioside A to stevioside ratio are desirable for some applications, the optimal steviol glycoside composition depends on the desired sensory profile and intended use. []
Q5: Why is the presence of rebaudioside C in Stevia extracts sometimes undesirable?
A5: Rebaudioside C can contribute to an undesirable bitter aftertaste in Stevia compositions. []
Q6: How can the bitter aftertaste associated with Stevia extracts be minimized?
A6: Formulating Stevia compositions with minimal or no rebaudioside C can reduce the bitter aftertaste. [, ]
Q7: Are there any other steviol glycosides besides rebaudioside C that contribute to an off-taste in Stevia extracts?
A7: Yes, this compound is also known to contribute to a less desirable taste profile in Stevia extracts. [, ]
Q8: Can removing both rebaudioside C and this compound from Stevia extracts completely eliminate the aftertaste?
A8: Removing or minimizing the concentrations of both rebaudioside C and this compound can significantly reduce or eliminate the aftertaste associated with Stevia compositions, leading to a more pleasant taste profile. [, ]
Q9: Are there alternative approaches to masking the bitterness of certain steviol glycosides in food products?
A9: Adding certain berry components, such as juices, concentrates, extracts, or powders, can mask, nullify, or reduce the bitter aftertaste of rebaudioside A in beverage formulations. []
Q10: Can this compound be used as a substrate to produce other steviol glycosides?
A10: Yes, this compound can act as a substrate for enzymatic reactions. Specifically, it can be converted to Rebaudioside C in the presence of a suitable glycosyl donor and a UDP-glycosyltransferase enzyme. []
Q11: What is the significance of using this compound as a starting material for Rebaudioside C production?
A11: This enzymatic conversion offers a controlled and potentially more efficient method for producing specific steviol glycosides like Rebaudioside C, which may be present in lower quantities in the natural plant extract. []
Q12: What analytical techniques are commonly employed to identify and quantify steviol glycosides like this compound?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors, Evaporative Light Scattering Detectors (ELSD), and mass spectrometers (MS), is widely used for separating, identifying, and quantifying steviol glycosides. [, , , , , , , , ]
Q13: Are there any alternative analytical techniques for analyzing steviol glycosides besides HPLC?
A13: Yes, Thin Layer Chromatography (TLC) combined with scanning densitometry (TLC scanner) or Flame Ionization Detection (TLC-FID) can also be utilized for separating and quantifying steviol glycosides, including this compound. []
Q14: What factors can influence the steviol glycoside content and profile in Stevia rebaudiana Bertoni?
A15: Various factors can influence the production of steviol glycosides, including genetic variability, environmental conditions (such as light, temperature, and water availability), cultivation practices, harvest time, and post-harvest processing methods. [, , , , ]
Q15: How does the harvest time affect the steviol glycoside content in Stevia rebaudiana?
A16: The total steviol glycoside content and profile can vary depending on the plant's growth stage at the time of harvest. Harvesting during the full vegetative phase tends to maximize the accumulation of steviolbioside, this compound, stevioside, and rebaudioside A, B, and C. []
Q16: Does the age of the Stevia plant impact steviol glycoside content and profile?
A17: Yes, the concentration and composition of steviol glycosides can change with the age of the Stevia plant. For example, higher leaf dry yields, polyphenol accumulation, and antioxidant activities were observed in the second year of cultivation compared to the first year in a study conducted in a Mediterranean climate. []
Q17: How does the application of polyethylene glycol influence the accumulation of steviol glycosides in Stevia?
A18: Polyethylene glycol, when applied to the soil, can simulate drought stress conditions. Studies have shown that polyethylene glycol treatment generally leads to a decrease in the accumulation of steviol glycosides, including stevioside, rebaudioside A, B, C, and F, steviolbioside, this compound, and rubusoside. []
Q18: What is the implication of reduced steviol glycoside accumulation under drought stress?
A19: This suggests that maintaining adequate water availability through proper irrigation is crucial for optimizing the production of steviol glycosides in Stevia cultivation. []
Q19: Does arbuscular mycorrhizal fungi (AMF) symbiosis affect steviol glycoside production in Stevia rebaudiana?
A20: Yes, studies show that AMF symbiosis can promote the production of total steviol glycosides in Stevia rebaudiana. Furthermore, mycorrhizal inoculation can influence the steviol glycoside profile, particularly increasing the concentrations of minor compounds like steviolbioside and this compound. []
Q20: What is unique about the effect of AMF symbiosis on the steviol glycoside profile?
A21: Interestingly, research suggests that only Stevia plants inoculated with AMF were capable of synthesizing rebaudioside B, a finding that highlights the potential of AMF symbiosis in influencing the biosynthesis of specific steviol glycosides. []
Q21: What is the role of plant growth regulators (PGRs) in the in vitro propagation of Stevia rebaudiana?
A22: PGRs, such as cytokinins (BA, Kn, TDZ) and auxins (IAA, NAA), can be added to culture media to promote shoot proliferation and root development in Stevia rebaudiana tissue cultures. []
Q22: Do all PGRs have a positive effect on Stevia rebaudiana growth and steviol glycoside production?
A23: Not all PGRs are equally beneficial. While some PGR combinations can enhance shoot proliferation, they may also induce callus formation, chlorosis, necrosis, or morphological abnormalities in the developing shoots. []
Q23: How does the presence of PGRs in the culture medium influence stevioside content?
A24: In vitro studies have shown that the absence of PGRs in the culture medium can lead to significantly higher stevioside content in Stevia leaves compared to media supplemented with PGRs. []
Q24: Can steviol glycosides be detected in in vitro-propagated Stevia shoots grown on PGR-containing media?
A25: Yes, although at lower concentrations compared to PGR-free media, stevioside and rebaudioside A, as well as minor glycosides like steviolbioside, rubusoside, and this compound, have been detected in shoots grown on media supplemented with specific PGR combinations. []
Q25: What is the significance of developing an in vitro propagation protocol that minimizes or eliminates the use of PGRs?
A26: Such a protocol could offer a more efficient and economical method for producing high-quality Stevia planting material with enhanced steviol glycoside content, contributing to the sustainability and economic viability of Stevia cultivation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

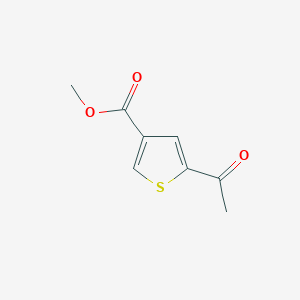
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
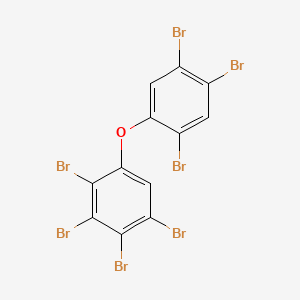

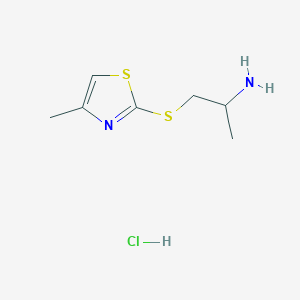



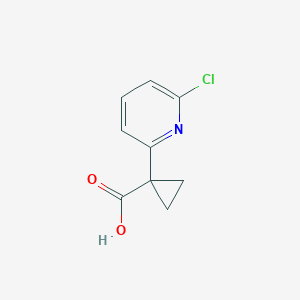


![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
